molecular formula C10H11BrN4OS B7590250 3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine

3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine

Cat. No. B7590250
M. Wt: 315.19 g/mol
InChI Key: UIYJQZLQNAFFBY-UHFFFAOYSA-N
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Description

3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting enzymes or receptors involved in various cellular processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine have been studied in vitro and in vivo. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine is its versatility in various laboratory experiments. It can be easily synthesized and purified, and its biological activity can be tested in a wide range of assays. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the study of 3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of this compound.

Synthesis Methods

The synthesis of 3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine involves the reaction of 2-bromo-5-methoxybenzyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with sodium azide to form the final product. This synthesis method has been reported in the literature and can be easily reproduced in the laboratory.

Scientific Research Applications

3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess antimicrobial, antifungal, antitumor, and anti-inflammatory activities. This compound has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4OS/c1-16-7-2-3-8(11)6(4-7)5-17-10-13-9(12)14-15-10/h2-4H,5H2,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYJQZLQNAFFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine

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